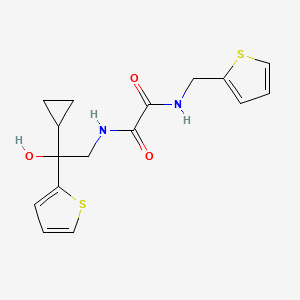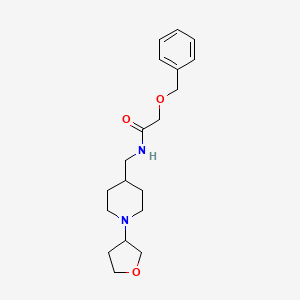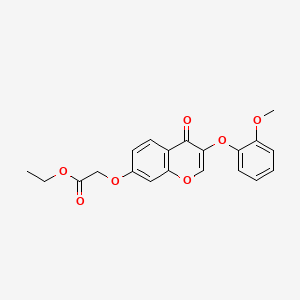
ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a clear liquid that ranges in color from colorless to slightly pale yellow .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-methoxyphenoxy)acetate is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(2-methoxyphenoxy)acetate has a boiling point of 116 °C at 0.2 mmHg and a flash point of 118 °C . It has a specific gravity of 1.15 at 20/20°C and a refractive index of 1.52 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Design and Synthesis of Thiazolidin-4-ones : A study detailed the synthesis of thiazolidin-4-ones derivatives starting from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. These compounds were planned for screening against both Gram-positive and Gram-negative bacteria to explore their antibacterial activity (Čačić et al., 2009).
Antimicrobial Activity of Thiazole Substituted Coumarins : Research highlighted the synthesis of thiazole substituted coumarins for antimicrobial evaluation, beginning from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds showed promising antibacterial and antifungal properties (Parameshwarappa et al., 2009).
Synthesis of Aromatic Carbamates : Another study involved the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing the versatility of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate in producing complex molecular structures with potential application in pharmaceutical development (Velikorodov et al., 2014).
Antioxidant and Anti-inflammatory Properties
Antioxidative 2H-Chromen Derivative from Seaweed : A study on the red seaweed Gracilaria opuntia isolated a highly oxygenated 2H-chromen derivative with significant anti-inflammatory and antioxidative activities. This underscores the potential of derivatives of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate in natural product research and its applications in treating inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Antitumor Activity
Antitumour Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate : The synthesis and antitumor activity evaluation of a related compound indicated distinct inhibition against some cancer cell lines, suggesting the therapeutic potential of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate derivatives in oncology (Liu et al., 2018).
Safety And Hazards
Zukünftige Richtungen
As for future directions, more research is needed to fully understand the properties and potential applications of this compound. Given the wide range of activities associated with phenoxyacetic acid derivatives, this compound could potentially have interesting biological activities that are worth exploring .
Eigenschaften
IUPAC Name |
ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOLJGQOZBPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)
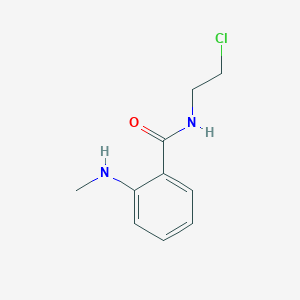
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)
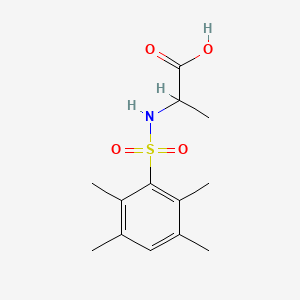
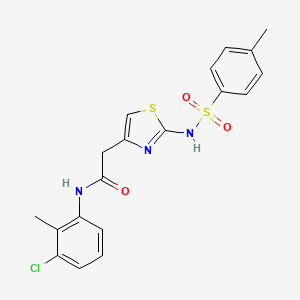
![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)
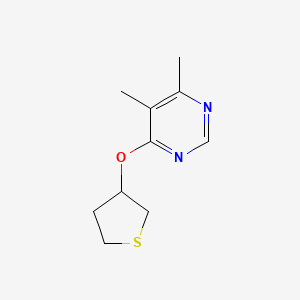
![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)
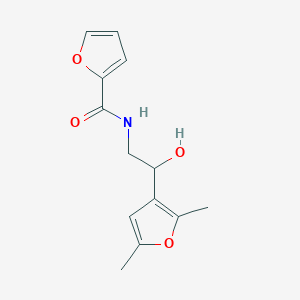
![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)
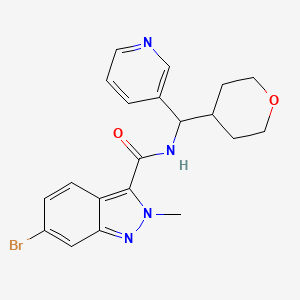
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea](/img/structure/B2639867.png)
